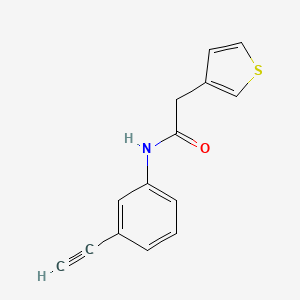![molecular formula C10H10N2OS B7508112 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 2-Isopropenylthieno[2,3-d]pyrimidin-4(3H)-one or T-705. It was first synthesized in 2003 by Toyama Chemical Co. Ltd. in Japan. Since then, it has been extensively studied for its antiviral activity against a range of viruses, including influenza, Ebola, and COVID-19.
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the inhibition of viral RNA polymerase activity. The compound is converted to its active form, T-705 ribofuranosyl triphosphate, which is incorporated into the viral RNA during replication. This results in the termination of viral RNA synthesis and subsequent inhibition of viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one have been extensively studied in scientific research. In vitro studies have shown that the compound has low toxicity and does not affect host cell DNA synthesis or cell proliferation. It has also been shown to have a low potential for inducing drug resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its broad-spectrum antiviral activity against different strains of influenza viruses. It has also been shown to have a low potential for inducing drug resistance. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one. One of the areas of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic activity against other RNA viruses, such as Zika and Dengue viruses. Additionally, the compound's potential use in combination therapies and its efficacy in animal models of viral infections should be further explored.
In conclusion, 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a promising compound with potential therapeutic activity against a range of RNA viruses. Its mechanism of action, low toxicity, and low potential for inducing drug resistance make it an attractive candidate for further scientific research. Future studies should focus on improving its solubility and bioavailability, investigating its potential therapeutic activity against other RNA viruses, and exploring its use in combination therapies and animal models of viral infections.
Méthodes De Synthèse
The synthesis of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine-3,5-dicarbonitrile with acetaldehyde in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with sulfuric acid to form the final compound.
Applications De Recherche Scientifique
The antiviral activity of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one has been extensively studied in scientific research. It has been shown to inhibit the replication of a range of RNA viruses, including influenza, Ebola, and COVID-19. In vitro studies have demonstrated that T-705 inhibits viral RNA polymerase activity and viral replication. It has also been shown to have a broad-spectrum antiviral activity against different strains of influenza viruses.
Propriétés
IUPAC Name |
3-(2-methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7(2)5-12-6-11-9-8(10(12)13)3-4-14-9/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBGLJWEJPFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=NC2=C(C1=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)







